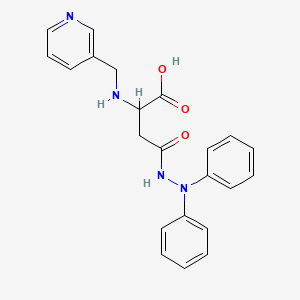
4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known as DPHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPHB is a synthetic compound that is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is involved in various chemical synthesis processes and reactions, contributing to the development of new compounds with potential applications in different fields. For instance, 4-biphenyl-4-oxo-2-butenoic acid reacted with 1,3-diphenyl-2-pyrazolin-5-one to yield derivatives that, upon condensation with hydrazines, afford pyridazinones. These compounds have shown activity against Gram-positive and Gram-negative bacteria and fungi, indicating their potential in antibacterial and antifungal applications (Kassab, Sayed, Radwan, & El-Azzez, 2002).
Photolabile Protecting Groups and Nanofluidics
The compound has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. By decorating the inner surface of channels with photolabile hydrophobic molecules that can be removed by irradiation, it enables UV-light-triggered permselective transport of ionic species through the channels. This innovative approach has potential applications in controlled release, sensing, and information processing (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Anticancer and Antimicrobial Activities
Derivatives of this compound, such as those obtained from reactions with hydrazines and further modifications, have been explored for their antimicrobial and anticancer activities. For example, novel diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates synthesized from similar chemical frameworks showed high antimicrobial activities against various bacteria and fungi, and significant cytotoxicity anticancer activities against liver carcinoma and breast adenocarcinoma cell lines (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).
Molecular Docking and Biological Studies
In-depth molecular docking and biological studies on compounds derived from 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid or its analogs have been conducted to understand their interactions with biological targets. These studies help in elucidating the mechanism of action and enhancing the biological activity of these compounds, paving the way for their application in pharmaceuticals and therapeutics (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Propiedades
IUPAC Name |
4-(2,2-diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(14-20(22(28)29)24-16-17-8-7-13-23-15-17)25-26(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,24H,14,16H2,(H,25,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXADVLOWGUGAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B2394464.png)
![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)
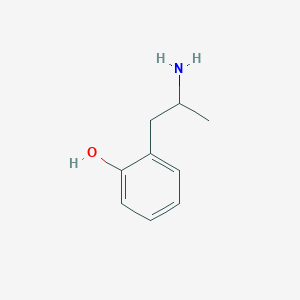
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)

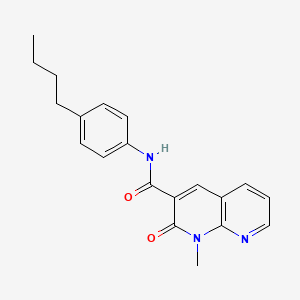
![3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394474.png)
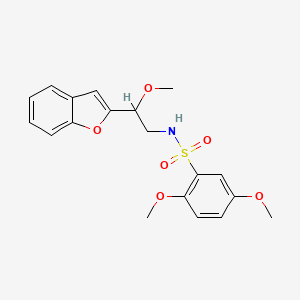

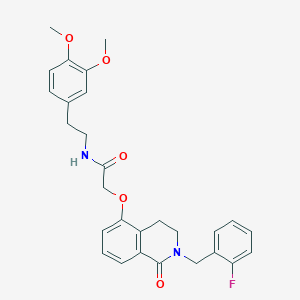
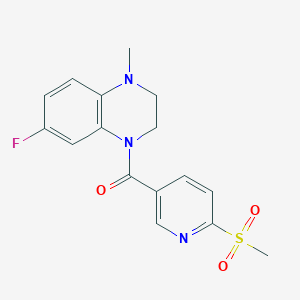

![N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)